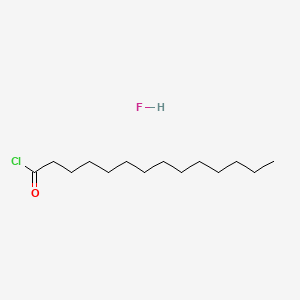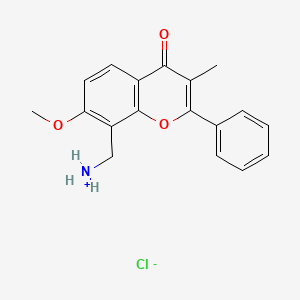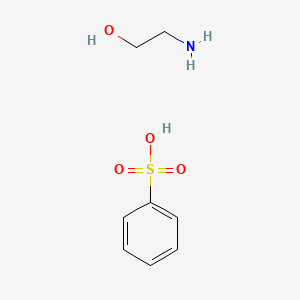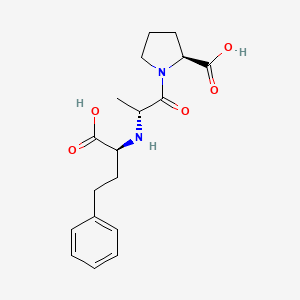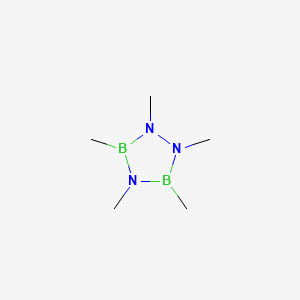
Miharamycin-A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Miharamycin-A is a peptidyl nucleoside antibiotic produced by the bacterium Streptomyces miharaensis. It is part of a unique class of antibiotics known for their complex structures and potent biological activities. This compound features a distinctive nine-carbon core saccharide and includes unusual amino acids such as N5-hydroxyarginine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Miharamycin-A involves a stereodivergent total synthesis approach. This method allows for the creation of all possible diastereoisomers of the compound, which has been crucial in solving its structural puzzles . The synthesis typically involves the assembly of the nine-carbon core saccharide and the incorporation of the amino acids through a series of chemical transformations.
Industrial Production Methods: Industrial production of this compound is achieved through the fermentation of Streptomyces miharaensis. The biosynthetic gene cluster responsible for its production has been identified and characterized, enabling the optimization of fermentation conditions to maximize yield .
Análisis De Reacciones Químicas
Types of Reactions: Miharamycin-A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products: The major products formed from these reactions include modified versions of this compound with enhanced biological properties. These modifications can improve the compound’s stability, solubility, and efficacy .
Aplicaciones Científicas De Investigación
Miharamycin-A has a wide range of scientific research applications due to its potent biological activities. In chemistry, it serves as a model compound for studying complex natural product synthesis. In biology and medicine, this compound is investigated for its antibiotic properties and potential use in treating bacterial infections. Additionally, its unique structure makes it a valuable tool for studying enzyme mechanisms and biosynthetic pathways .
Mecanismo De Acción
Miharamycin-A exerts its effects by binding to specific molecular targets within bacterial cells. It inhibits the synthesis of nucleic acids by interfering with the function of essential enzymes. The compound’s unique structure allows it to interact with multiple pathways, leading to the disruption of bacterial growth and replication .
Comparación Con Compuestos Similares
- Amipurimycin
- Miharamycin-B
- Mithramycin
Comparison: Miharamycin-A is unique due to its nine-carbon core saccharide and the presence of N5-hydroxyarginine. While similar compounds like Amipurimycin and Miharamycin-B share structural features, this compound’s specific configuration and amino acid composition confer distinct biological activities. Mithramycin, another related compound, also exhibits potent antibiotic properties but differs in its molecular targets and pathways .
Propiedades
Número CAS |
12626-16-3 |
|---|---|
Fórmula molecular |
C20H30N10O9 |
Peso molecular |
554.5 g/mol |
Nombre IUPAC |
2-[[2-amino-5-[carbamimidoyl(hydroxy)amino]pentanoyl]amino]-2-[7-(2-aminopurin-9-yl)-3,3a,4-trihydroxy-2,3,4,5,7,7a-hexahydrofuro[2,3-c]pyran-5-yl]acetic acid |
InChI |
InChI=1S/C20H30N10O9/c21-7(2-1-3-30(37)18(22)23)15(33)27-10(17(34)35)11-12(32)20(36)9(31)5-38-13(20)16(39-11)29-6-26-8-4-25-19(24)28-14(8)29/h4,6-7,9-13,16,31-32,36-37H,1-3,5,21H2,(H3,22,23)(H,27,33)(H,34,35)(H2,24,25,28) |
Clave InChI |
QSPCQKVMQODSDN-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2(C(C(OC(C2O1)N3C=NC4=CN=C(N=C43)N)C(C(=O)O)NC(=O)C(CCCN(C(=N)N)O)N)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,3R,4S,5S,6R)-2-[(1S,3R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B12797827.png)
